2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C9H14N4O/c1-5-3-8-7(6(2)14-5)4-11-9(12-8)13-10/h4-6H,3,10H2,1-2H3,(H,11,12,13) |
InChI Key |
HMXZZHNFDFIFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(O1)C)NN |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Intramolecular Cyclization and Hydrazinolysis
A representative method adapted from related pyrano[4,3-d]pyrimidine derivatives synthesis involves:
Step 1: Intramolecular Cyclization
Starting from a suitable dicarbonyl precursor such as dimethyl 3,3-thiodipropionate, intramolecular cyclization is induced using a strong base like sodium hydride (NaH). This forms a key cyclic intermediate as a viscous oil.Step 2: Condensation with Urea
The cyclic intermediate is refluxed with urea for 24 hours, yielding a thiopyrano[4,3-d]pyrimidine-2,4-dione derivative.Step 3: Chlorination
The dione compound is treated with phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF) at elevated temperature (~115 °C) to introduce chloro substituents, forming a dichlorinated pyrimidine intermediate.Step 4: Nucleophilic Substitution
The 4-chloride position is selectively substituted with morpholine via nucleophilic displacement, producing a morpholino-substituted intermediate.Step 5: Hydrazinolysis
Treatment of the morpholino intermediate with hydrazine hydrate (80%) at 85 °C for 1 hour leads to displacement of the morpholine group by the hydrazinyl group, yielding the key 2-hydrazinyl pyrano[4,3-d]pyrimidine compound.
This sequence yields the target compound as a white solid with moderate to good yields (approximately 50-85%) depending on the step and purification.
Catalytic One-Pot Multicomponent Reactions (MCRs)
Recent advances have shown that the pyrano[4,3-d]pyrimidine core can be synthesized via one-pot multicomponent reactions involving:
- Aromatic aldehydes
- Urea or thiourea
- 3,4-dihydro-2H-pyran or similar cyclic ethers
These reactions are catalyzed by various hybrid catalysts including:
- Organocatalysts
- Metal-based nanocatalysts (e.g., Fe3O4@PVA-Cu(II))
- Ionic liquids
- Acidic heterogeneous catalysts (e.g., Fe3O4@Ph-PMO-NaHSO4)
The one-pot MCR approach allows simultaneous formation of the pyrano and pyrimidine rings with excellent diastereoselectivity and high yields (65–97%) under mild conditions such as reflux in ethanol or solvent-free heating.
Nanocatalyst-Assisted Synthesis
Iron oxide-based magnetic nanoparticles functionalized with catalytic groups have been employed to enhance reaction rates and facilitate catalyst recovery. For example:
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Reusability |
|---|---|---|---|---|
| Fe3O4@PVA-Cu(II) NPs | Ethanol, reflux | 65–97 | 22 min | Up to 4 cycles without loss |
| Fe3O4@Ph-PMO-NaHSO4 | Water, 80 °C | 86–97 | 7–30 min | Up to 5 cycles |
These catalysts promote the three-component condensation of aromatic aldehydes, barbituric acid derivatives, and malononitrile or urea derivatives to form pyrano[4,3-d]pyrimidine analogs efficiently.
Reaction Conditions and Yields Summary
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Intramolecular cyclization of dimethyl 3,3-thiodipropionate | NaH (60%), room temp | High (not specified) | Yellow viscous oil intermediate |
| 2 | Condensation with urea | Reflux, 24 h | Good | Forms pyrimidine-2,4-dione |
| 3 | Chlorination | POCl3, DMF (cat.), 115 °C, 3 h | ~85 | Yellow solid |
| 4 | Nucleophilic substitution with morpholine | Room temp | Moderate | Key intermediate |
| 5 | Hydrazinolysis with hydrazine hydrate | 85 °C, 1 h | ~50 | White solid hydrazinyl derivative |
Mechanistic Insights
- The intramolecular cyclization forms the pyran ring fused to the pyrimidine core.
- Chlorination activates the pyrimidine ring for nucleophilic substitution.
- Hydrazinolysis replaces the morpholine moiety with hydrazine, introducing the hydrazinyl group critical for biological activity.
- Nanocatalysts facilitate the multicomponent reactions by providing Lewis acidic sites and enhancing substrate activation.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents at the hydrazinyl position.
Scientific Research Applications
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research indicates its potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with substrates necessary for cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
CB-5083: A Pyrano[4,3-d]pyrimidine Derivative
CB-5083 (1-[4-(benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide) shares the pyrano[4,3-d]pyrimidine core but substitutes the hydrazinyl group with a benzylamino moiety and adds an indole carboxamide side chain. This modification confers potent ATPase-inhibitory activity against p97, a protein critical in cancer cell protein homeostasis, with an IC₅₀ of 11 nM .
| Property | 2-Hydrazinyl-5,7-dimethyl Derivative | CB-5083 |
|---|---|---|
| Core Structure | Pyrano[4,3-d]pyrimidine | Pyrano[4,3-d]pyrimidine |
| Key Substituents | Hydrazinyl, 5,7-dimethyl | Benzylamino, indole carboxamide |
| Biological Target | Kinases, DNA/metalloenzymes (hypothesized) | p97 ATPase |
| IC₅₀ | Not reported | 11 nM (p97) |
Pyrazolo[4,3-d]pyrimidine Derivatives
Pyrazolo[4,3-d]pyrimidines, such as those studied by [], replace the pyran ring with a pyrazole ring. These compounds exhibit CDK2/Cyclin E inhibition and antitumor activity but lack the hydrazinyl group. For example, derivatives with amino or methylsulfonyl substituents showed micromolar-range cytotoxicity against MCF-7 and K-562 cell lines.
2,4-Dichloro-pyrano[4,3-d]pyrimidine
This analog (CAS 944902-88-9) features chloro substituents at the 2- and 4-positions. However, the lack of a hydrazinyl group limits its hydrogen-bonding capacity compared to the target compound .
Comparison with Isomeric Pyranopyrimidines
Pyranopyrimidine isomers differ in ring fusion positions, leading to distinct pharmacological profiles:
Pyrano[2,3-d]pyrimidines
These isomers, such as 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine (Figure 4A in []), prioritize substitutions at the 4- and 6-positions. They demonstrate tyrosine phosphatase inhibition and antitumor activity but lack the 5,7-dimethyl groups, which may reduce metabolic stability .
Pyrano[3,4-d]pyrimidines
Compounds like 4-fused anilinopyrido[3,4-d]pyrimidino-6-acrylamide (Figure 4F in []) exhibit acrylamide side chains that enhance covalent binding to kinase targets. The [4,3-d] isomer’s methyl groups may instead promote non-covalent interactions .
Substituent Effects on Bioactivity
- Chloro vs. Methyl : Chloro substituents (e.g., 2,4-dichloro analog) improve electrophilicity but may introduce toxicity concerns .
Biological Activity
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its pharmacological properties and therapeutic potential.
The molecular formula of this compound is C₉H₁₄N₄O, with a molecular weight of 194.23 g/mol. The structure consists of a pyrano-pyrimidine framework that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes are not detailed in the available literature for this compound directly, similar compounds in the pyrimidine family have been synthesized using hydrazine derivatives and various carbonyl compounds under reflux conditions.
Antimicrobial Activity
Research has indicated that derivatives of pyrano-pyrimidines exhibit significant antimicrobial properties. For instance, studies show that certain derivatives demonstrate strong inhibition against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives can be as low as 0.22 μg/mL .
Anticancer Potential
This compound and its analogs have been evaluated for anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. For example, one study reported IC₅₀ values ranging from 7.01 μM to 14.31 μM against different cancer cell lines .
The biological mechanisms underlying the activity of pyrano-pyrimidines are thought to involve inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. Some studies suggest that these compounds may act as inhibitors of protein kinases or other targets involved in cell signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrano-pyrimidine derivatives including this compound. The results indicated that compounds with hydrazinyl groups displayed enhanced activity compared to their non-hydrazinyl counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analyses revealed an increase in sub-G1 phase cells indicating apoptosis induction .
Data Tables
| Biological Activity | MIC (μg/mL) | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | N/A | Cell membrane integrity |
| Anticancer (HeLa) | N/A | 7.01 - 14.31 | Apoptosis pathway |
| Anticancer (MCF-7) | N/A | 8.55 - 14.31 | Cell cycle regulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
